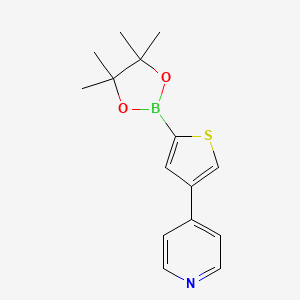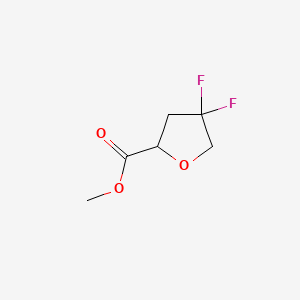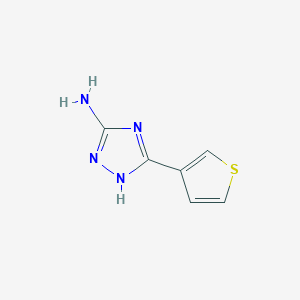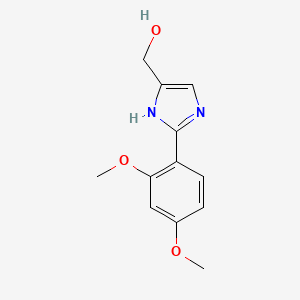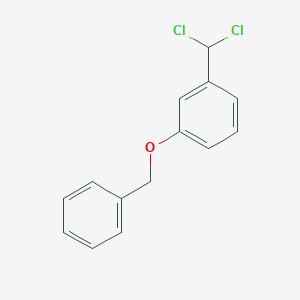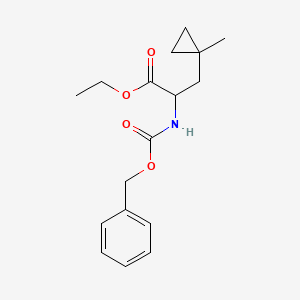
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protected amino group and a cyclopropyl moiety, which imparts unique chemical properties. It is often used in the synthesis of peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(1-methylcyclopropyl)propanoic acid and ethyl chloroformate.
Protection of Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis.
Deprotection: Hydrogen gas and Pd/C catalyst are used for deprotection.
Substitution: Various nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amino acid.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The presence of the Cbz protecting group and the cyclopropyl moiety can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate can be compared with other similar compounds such as:
Ethyl (S)-2-(Cbz-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl (S)-2-(Boc-amino)-3-(1-methylcyclopropyl)propanoate: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Ethyl (S)-2-(Cbz-amino)-3-(cyclopropyl)propanoate: Similar structure but without the methyl group on the cyclopropyl ring.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl 3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20) |
Clave InChI |
YGYHISBVGXXONA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
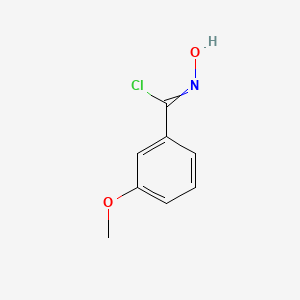
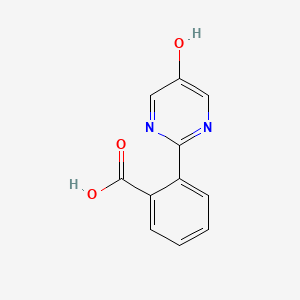
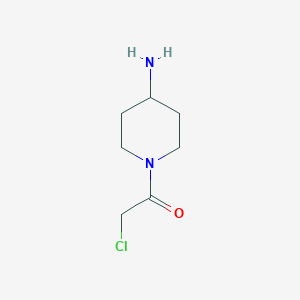
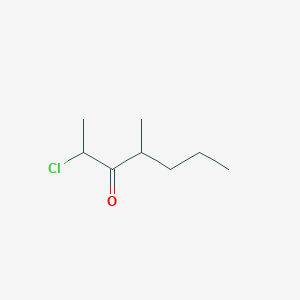
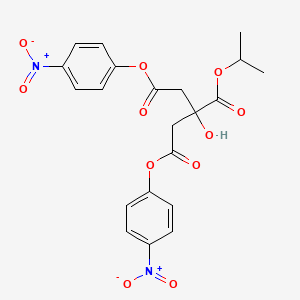
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
![6-Phenylimidazo[1,2-b]pyridazine](/img/structure/B13684920.png)
